zinc;1,2-dimethoxyethane;iodomethane
Description
Overview of Organozinc Reagents in Modern Synthetic Methodologies
Organozinc reagents are widely employed in a multitude of synthetic transformations. Their utility spans from classic named reactions to contemporary catalytic cross-coupling processes. Key applications include:
Negishi Coupling: A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, forming a new carbon-carbon bond. sigmaaldrich.com
Reformatsky Reaction: This reaction involves the formation of an organozinc enolate from an α-halo ester and zinc metal, which then adds to a carbonyl compound to produce a β-hydroxy ester. wikipedia.orgadichemistry.com
Simmons-Smith Reaction: A stereospecific method for the synthesis of cyclopropanes from alkenes using an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. chemistrylearner.comwikipedia.org
Michael Additions: The conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds. sigmaaldrich.com
The relatively low basicity of many organozinc reagents contributes to their compatibility with a wide range of functional groups, such as esters, ketones, and nitriles, which might not be tolerated by more reactive organometallic compounds. sigmaaldrich.comorganic-chemistry.org
Historical Development of Methylzinc Reagents and their Synthetic Utility
The history of organozinc compounds dates back to 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). digitellinc.comacs.org This seminal discovery marked the beginning of main-group organometallic chemistry. acs.org Frankland's work laid the groundwork for future investigations into the nature and reactivity of the carbon-zinc bond. acs.org
Subsequent research by chemists such as Aleksandr Mikhailovich Butlerov and his students further expanded the synthetic applications of organozinc reagents, particularly in the synthesis of alcohols from carbonyl compounds. digitellinc.com The development of the Reformatsky reaction in 1887 by Sergey Nikolaevich Reformatsky showcased the unique reactivity of organozinc reagents derived from α-halo esters. digitellinc.combyjus.com
The Simmons-Smith reaction, discovered in the mid-20th century, provided a powerful and stereospecific method for cyclopropane (B1198618) synthesis, further cementing the importance of organozinc reagents in the synthetic chemist's arsenal. wikipedia.orgorganicreactions.org These historical milestones have paved the way for the continued development and application of methylzinc and other organozinc reagents in contemporary organic synthesis.
The Significance of Coordinating Solvents, particularly 1,2-Dimethoxyethane (B42094), in Organometallic Chemistry
Coordinating solvents play a crucial role in organometallic chemistry by solvating the metal center, influencing the reactivity of the organometallic species, and often facilitating the reaction. chemimpex.commultichemindia.com Ethers are commonly employed for this purpose, with 1,2-dimethoxyethane (DME), also known as glyme, being a particularly effective choice. sigmaaldrich.comchemicalbook.com
DME is a polar aprotic solvent that acts as a bidentate ligand, chelating to the metal center through its two oxygen atoms. chemicalbook.com This chelation can stabilize reactive organometallic intermediates, enhance the solubility of organometallic compounds, and modify the reactivity of the reagent. chemimpex.comchemicalbook.com In the context of the zinc;1,2-dimethoxyethane;iodomethane (B122720) system, DME can coordinate to the zinc center, influencing the formation and reactivity of the resulting methylzinc iodide species. The use of DME can lead to improved reaction yields and selectivity in various organometallic transformations. byjus.comchemimpex.com
Scope and Objectives of Research Pertaining to Zinc;1,2-Dimethoxyethane;Iodomethane Systems in Academic Inquiry
Academic research into systems involving zinc, 1,2-dimethoxyethane, and iodomethane is multifaceted. The primary objective is often the in-situ generation of a methylzinc reagent for subsequent synthetic applications. Key areas of investigation include:
Optimization of Reagent Formation: Studies focus on the conditions for the efficient formation of the active organozinc species, including the type and activation of the zinc metal, reaction temperature, and concentration.
Mechanistic Elucidation: Researchers aim to understand the precise mechanism of the reactions involving the in-situ generated methylzinc reagent, including the nature of the transition states and the role of the solvent.
Synthetic Applications: A significant portion of research is dedicated to exploring the synthetic utility of this system in various carbon-carbon bond-forming reactions, such as additions to carbonyls, conjugate additions, and cross-coupling reactions.
Stereochemical Control: For reactions involving the formation of chiral centers, a major objective is the development of stereoselective transformations, often through the use of chiral ligands or auxiliaries.
The combination of a readily available metal, a versatile coordinating solvent, and a simple alkyl halide makes the this compound system an attractive and economically viable option for generating valuable methylzinc reagents for a wide range of synthetic purposes.
Structure
2D Structure
Properties
Molecular Formula |
C6H14I2O2Zn |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
zinc;1,2-dimethoxyethane;iodomethane |
InChI |
InChI=1S/C4H10O2.2CH2I.Zn/c1-5-3-4-6-2;2*1-2;/h3-4H2,1-2H3;2*1H2;/q;2*-1;+2 |
InChI Key |
YWLBHJMTZHTZBG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC.[CH2-]I.[CH2-]I.[Zn+2] |
Origin of Product |
United States |
Synthesis and Generation Methodologies of Methylzinc Species in the Presence of 1,2 Dimethoxyethane
Direct Insertion of Zinc into Iodomethane (B122720): Classical and Activated Metal Approaches
The most direct route to organozinc halides is the oxidative addition of metallic zinc into a carbon-halogen bond. google.com This process, while straightforward in principle, is often hindered by the low reactivity of commercially available zinc, which is typically passivated by a layer of zinc oxide. google.com Consequently, activation of the zinc is crucial for achieving efficient and reproducible synthesis of methylzinc iodide from iodomethane. nih.gov
Strategies for Zinc Activation
To overcome the inertness of bulk zinc metal, various activation strategies have been developed. These can be broadly categorized into mechanical and chemical methods.
Mechanical Activation: Methods such as ball milling can be used to activate zinc. This mechanochemical approach generates fresh metal surfaces and has been successfully applied to the in situ generation of organozinc species for subsequent reactions like the Negishi cross-coupling. nih.gov
Chemical Activation: This is the more common approach and involves the use of various additives to either remove the passivating oxide layer or generate a more reactive form of zinc. nih.gov
Pre-treatment with Halogenated Compounds: A widely used method involves treating zinc dust with small quantities of activators like 1,2-dibromoethane (B42909) or chlorotrimethylsilane. nih.gov These reagents react with the zinc surface to generate reactive zinc halides, exposing fresh metal for reaction with the primary alkyl halide. nih.gov Iodine is also frequently used as an activator. nih.gov
Use of Additives during Reaction: The addition of lithium chloride (LiCl) during the reaction has proven highly effective, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF) and DME. sigmaaldrich.com The role of LiCl is not to activate the zinc surface directly but to solubilize the organozinc species as it forms on the metal surface. nih.gov This prevents the product from passivating the zinc and facilitates its continuous reaction with iodomethane. nih.govsigmaaldrich.com
Preparation of Highly Reactive Zinc (Rieke® Zinc): A highly potent form of activated zinc, known as Rieke® Zinc, is prepared by the chemical reduction of zinc salts, such as zinc chloride (ZnCl₂), with a strong reducing agent like lithium naphthalenide. nih.gov This method produces a fine, black powder of zinc with a very high surface area and reactivity, which readily undergoes oxidative addition with organohalides. acs.org
| Activation Method | Description | Key Reagents/Conditions | Mechanism of Action |
|---|---|---|---|
| Chemical Pre-treatment | Treating zinc metal prior to the addition of the main substrate. | 1,2-Dibromoethane, Chlorotrimethylsilane, Iodine | Removes oxide layer and creates reactive zinc halide sites on the surface. nih.gov |
| In Situ Chemical Additive | Adding a chemical to the reaction mixture along with the reactants. | Lithium Chloride (LiCl) | Solubilizes the newly formed organozinc halide from the metal surface, preventing passivation. nih.govsigmaaldrich.com |
| Rieke® Zinc | In situ generation of highly active zinc powder. | Reduction of ZnCl₂ with Lithium Naphthalenide | Creates zinc with high surface area and no oxide layer, leading to very high reactivity. nih.govacs.org |
| Mechanochemical | Using mechanical force to activate the metal. | Ball milling | Physically breaks up the oxide layer and increases surface area. nih.gov |
Influence of 1,2-Dimethoxyethane (B42094) as a Reaction Medium on Zinc Insertion Kinetics and Efficiency
The choice of solvent is critical in the synthesis of organozinc reagents. While THF is commonly used, 1,2-dimethoxyethane (DME) offers distinct advantages that significantly improve reaction outcomes. acs.org DME is a bidentate ligand, meaning it has two oxygen atoms that can coordinate to a metal center. This property allows it to chelate metal cations, such as the zinc in the organozinc species and the lithium from additives like LiCl, more effectively than the monodentate THF. acs.orgresearchgate.net
Research combining experimental and computational studies has shown that the coordinating capability of DME plays a crucial role in stabilizing reaction intermediates and transition states. acs.orgresearchgate.net This enhanced chelation lowers the activation energy of the reaction compared to when THF is used as the solvent. researchgate.net Consequently, reactions performed in DME often exhibit faster kinetics and higher yields. For example, the uncatalyzed conjugate addition of organozinc halides to enones proceeds in excellent yield in DME, whereas the same reaction is ineffective in THF. acs.orgresearchgate.net This highlights the profound impact of DME's unique solvating properties on the reactivity and efficiency of reactions involving organozinc species generated from zinc and iodomethane.
Continuous Flow Synthesis Protocols for Organozinc Reagents utilizing 1,2-Dimethoxyethane Solvents
Continuous flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering enhanced safety, control, and scalability. rsc.org The on-demand synthesis of organozinc reagents, which can be unstable and exothermic to prepare, is particularly well-suited to this technology. researchgate.net Using DME as a solvent in these systems combines the benefits of flow processing with the superior solvating properties of the medium.
Reactor Design and Process Parameter Optimization for Methylzinc Iodide Production in Flow
The continuous flow synthesis of organozinc reagents typically involves pumping a solution of the organic halide (iodomethane) in a suitable solvent (DME) through a reactor containing activated metallic zinc. researchgate.net
Reactor Design: A common setup is a packed-bed reactor, where a column is filled with granular zinc or zinc turnings. researchgate.netjmcs.org.mx This design provides a large surface area for the reaction and allows the unreacted zinc metal to be retained within the reactor, eliminating the need for downstream filtration. researchgate.net The temperature of the column can be precisely controlled with a heating jacket, which is crucial for initiating the reaction and maintaining a consistent rate. researchgate.net More advanced designs may include features for replenishing the zinc metal during extended operation. nih.gov
Process Parameter Optimization: The success of a continuous flow synthesis relies on the careful optimization of several parameters:
Flow Rate: This determines the residence time of the reactants in the zinc bed. Slower flow rates increase residence time, which can lead to higher conversion but lower throughput.
Temperature: Heating is often required to initiate the zinc insertion. Precise temperature control is a key advantage of flow reactors and allows for consistent product quality and safe management of the exothermic reaction. researchgate.net
Concentration: The concentration of iodomethane in the DME solvent affects the reaction rate and the heat generated. Flow systems can often handle higher concentrations than batch reactors due to their superior heat transfer capabilities.
Zinc Activation: The zinc in the packed bed must be activated. This can be done prior to starting the flow process or by including an activator in the feed solution.
By optimizing these parameters, a steady stream of methylzinc iodide solution with a reproducible concentration can be generated on-demand and used directly in a subsequent reaction step. researchgate.net
Comparative Analysis of Continuous Flow versus Batch Synthesis for Organozinc Compounds
The synthesis of organozinc reagents in continuous flow offers several significant advantages over traditional batch methods.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Large volumes of reactive reagents and potential for thermal runaway in exothermic reactions. | Small reaction volumes at any given time significantly reduce risks associated with hazardous intermediates and exotherms. rsc.org |
| Heat Transfer | Inefficient, especially on a large scale. Can lead to temperature gradients and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio, allowing for precise temperature control. |
| Scalability | Scaling up is often problematic and requires re-optimization ("scale-up effect"). | More straightforward scalability by running the system for longer or by "numbering-up" (running multiple reactors in parallel). rsc.org |
| Reproducibility | Can suffer from batch-to-batch variability due to difficulties in controlling initiation and temperature. jmcs.org.mx | Superior control over reaction parameters (temperature, residence time, mixing) leads to highly consistent product quality and concentration. rsc.orgresearchgate.net |
| Process | Involves distinct steps of reagent preparation, reaction, and workup, leading to longer overall process times. | Allows for the integration of synthesis, and subsequent reaction steps into a single, uninterrupted process ("telescoping"). acs.org |
For organozinc synthesis, these advantages are particularly relevant. The ability to safely manage the exothermicity and generate the often-unstable reagent for immediate use without isolation makes continuous flow a highly attractive and efficient manufacturing platform. acs.orgresearchgate.net
Electrochemical Generation of Methylzinc Reagents within 1,2-Dimethoxyethane-Based Electrolytes
Electrosynthesis offers an alternative pathway for the generation of organometallic reagents, often under mild conditions and without the need for chemical activating agents. The electrochemical generation of methylzinc reagents can be achieved using a sacrificial anode setup.
In this method, an electrochemical cell is constructed with a zinc metal anode and an inert cathode. The electrolyte consists of a solution of iodomethane in a suitable solvent like DME, along with a supporting electrolyte to ensure conductivity. jmcs.org.mx When a potential is applied, the following processes occur:
At the Anode (Oxidation): The sacrificial zinc anode is oxidized, releasing zinc ions (Zn²⁺) and electrons into the system. Zn(s) → Zn²⁺(aq) + 2e⁻
At the Cathode (Reduction): The iodomethane is reduced at the cathode, accepting electrons to form a methyl radical and an iodide ion. This highly reactive methyl radical can then react with the zinc ions or the zinc anode to form the desired methylzinc iodide.
This electrochemical approach avoids the need for pre-activated zinc or chemical additives like 1,2-dibromoethane. The reaction can be controlled simply by adjusting the applied current or potential.
The use of 1,2-dimethoxyethane as the solvent in the electrolyte is highly advantageous. Its ability to effectively solvate cations makes it an excellent medium for electrochemical applications, as demonstrated by its extensive use in modern battery research. researchgate.netjmcs.org.mx A DME-based electrolyte can readily dissolve the supporting electrolyte salts (e.g., tetraalkylammonium salts) and stabilize the zinc ions and the final methylzinc iodide product, facilitating a smooth and efficient electrochemical synthesis.
Principles of Electrochemical Activation of Zinc for Organometallic Formation
The electrochemical synthesis of organozinc compounds represents a significant advancement in organometallic chemistry, providing a greener and often more efficient alternative to classical methods. nih.gov This approach is predicated on the in-situ generation of a reactive zinc species that can readily undergo oxidative addition with an organic halide, such as iodomethane.
At the heart of this process is the use of a sacrificial zinc anode. researchgate.net In an electrochemical cell, the zinc metal of the anode is oxidized, releasing a steady stream of zinc cations (Zn²⁺) into the electrolyte solution. orgsyn.org This controlled dissolution ensures a continuous supply of the metal reactant at the electrode-solution interface, where the reaction with the organic halide occurs. The general principle involves the reduction of the organic halide at the cathode to form a radical anion, which then reacts with the zinc species generated from the anode.
Furthermore, the efficiency and selectivity of the electrochemical formation of organozinc reagents can be significantly enhanced through catalysis. Transition metal salts, particularly those of cobalt and nickel, have been shown to be effective catalysts in these systems. riekemetals.comnih.gov The proposed mechanism often involves the electrochemical reduction of the catalyst to a lower oxidation state, which then activates the organic halide. This is followed by a transmetalation step with the zinc from the sacrificial anode to generate the organozinc compound and regenerate the catalyst. This catalytic cycle allows for the reaction to proceed under milder conditions and with a broader substrate scope. The use of a sacrificial anode is not only practical for providing the zinc reagent but also helps in maintaining a stable potential at the counter electrode, which is crucial for the control of the electrochemical reaction. researchgate.net
Electrolyte Composition and Its Impact on Methylzinc Iodide Yield and Selectivity
The composition of the electrolyte is a critical factor that governs the yield and selectivity of the electrochemical synthesis of methylzinc iodide in 1,2-dimethoxyethane. The electrolyte, typically consisting of a supporting salt dissolved in the solvent, influences the conductivity of the medium, the stability of the generated species, and the rate of side reactions. While specific quantitative data for the synthesis of methylzinc iodide in 1,2-dimethoxyethane is not extensively tabulated in publicly available literature, the principles of organozinc electrochemistry allow for a qualitative and predictive understanding of these effects.
The supporting electrolyte serves multiple functions. Primarily, it ensures the efficient passage of electric current through the solution. The nature of the cation and anion of the supporting electrolyte can have a profound impact on the reaction. For instance, tetraalkylammonium salts are commonly used due to their good solubility in organic solvents and their wide electrochemical window.
The selectivity of the reaction, which in this context refers to the preferential formation of methylzinc iodide over byproducts (such as ethane (B1197151) from the coupling of two methyl radicals, or methane (B114726) from proton abstraction), is also influenced by the electrolyte. A well-chosen electrolyte can help to stabilize the intermediate species and direct the reaction pathway towards the desired product.
The following table provides a qualitative summary of the expected impact of different electrolyte components on the electrochemical synthesis of methylzinc iodide.
| Electrolyte Component | Concentration | Expected Impact on Yield | Expected Impact on Selectivity | Rationale |
| Supporting Electrolyte (e.g., Bu₄NBF₄) | Low to Moderate | Increases | Neutral to Positive | Enhances conductivity of the solution, facilitating the electrochemical process. |
| Lithium Halide (e.g., LiCl) | Catalytic to Stoichiometric | Significantly Increases | Positive | Forms soluble "ate" complexes with methylzinc iodide, preventing passivation of the zinc anode and increasing the concentration of the product in solution. |
| Solvent (1,2-Dimethoxyethane) | - | Positive | Positive | Acts as a chelating agent, stabilizing the methylzinc species and enhancing its solubility and reactivity. |
| Iodomethane | Stoichiometric | Directly Proportional | Neutral | The primary reactant for the formation of the methyl group in the organozinc compound. |
| Catalyst (e.g., CoBr₂) | Catalytic | Increases | Positive | Lowers the activation energy for the oxidative addition of iodomethane to zinc, allowing for milder reaction conditions and potentially reducing side reactions. |
This table is a representation based on established principles in organozinc electrochemistry and is intended to be illustrative due to the lack of specific comparative studies for this exact system.
Alternative Preparative Routes to Methylzinc Compounds and their Compatibility with 1,2-Dimethoxyethane
Besides electrochemical synthesis, several other methods are available for the preparation of methylzinc compounds. The compatibility of these routes with 1,2-dimethoxyethane is generally high, as DME is a polar aprotic ether that can effectively solvate and stabilize organometallic reagents.
One of the most common alternative methods is the direct insertion of activated zinc into methyl iodide . Standard zinc metal is often unreactive, but its reactivity can be dramatically increased through various activation methods. A prominent example is the use of Rieke zinc . Rieke zinc is a highly reactive form of zinc powder prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide. This activated zinc readily reacts with alkyl halides, including methyl iodide, at or below room temperature. The reaction is typically carried out in an ether-type solvent, and 1,2-dimethoxyethane is an excellent choice due to its bidentate chelating nature, which helps to stabilize the resulting methylzinc iodide.
Another well-established method is transmetallation , which involves the reaction of a more electropositive organometallic reagent with a zinc halide. The most common precursors for this approach are Grignard reagents (organomagnesium halides) or organolithium compounds. For the synthesis of methylzinc iodide, methylmagnesium iodide would be reacted with zinc iodide (ZnI₂). This reaction proceeds via an equilibrium, and the formation of the organozinc compound is favored. 1,2-Dimethoxyethane is a suitable solvent for this reaction as it is compatible with both the Grignard reagent and the resulting organozinc species.
The following table provides a comparative overview of these alternative synthesis routes for methylzinc compounds in the context of their use with 1,2-dimethoxyethane.
| Synthesis Route | Description | Compatibility with 1,2-Dimethoxyethane | Advantages | Disadvantages |
| Direct Insertion (Rieke Zinc) | Reaction of highly activated zinc powder with methyl iodide. | High | High reactivity, allowing for mild reaction conditions. Tolerates a variety of functional groups. | Requires the separate preparation of the highly reactive Rieke zinc, which can be sensitive to air and moisture. |
| Transmetallation (from Grignard) | Reaction of methylmagnesium iodide with a zinc halide (e.g., ZnI₂). | High | Readily available starting materials (Grignard reagents are common). The reaction is typically fast and high-yielding. | Introduces magnesium salts into the reaction mixture, which may influence subsequent reactions. |
Coordination Chemistry and Structural Elucidation of Zinc;1,2 Dimethoxyethane;iodomethane Systems
Complexation of Methylzinc Iodide with 1,2-Dimethoxyethane (B42094) (DME)
The interaction between methylzinc iodide and 1,2-dimethoxyethane leads to the formation of organozinc-DME adducts. This complexation is crucial as it modulates the solubility, stability, and reactivity of the organozinc species. The nature of these adducts has been investigated through various analytical techniques to understand their electronic and structural characteristics.
Spectroscopic methods are essential for characterizing the transient and stable species formed when methylzinc iodide is complexed with DME.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR techniques, including ¹H, ¹³C, and Diffusion-Ordered Spectroscopy (DOSY), are powerful tools for probing the solution-state structure and aggregation of organozinc reagents. uu.nlescholarship.org In the presence of coordinating solvents like DME, NMR studies can reveal the nature of the solvent-solute interaction and provide insights into the equilibrium between different aggregated species. rsc.org For instance, diffusion NMR measurements have been used to highlight that organozinc halides undergo considerable aggregation in DME. rsc.org
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy : In the gas phase, IRMPD spectroscopy combined with mass spectrometry provides detailed structural information about mass-selected ions. rsc.org This technique is used to obtain vibrational spectra of ions, which can be compared with theoretical spectra calculated for candidate structures. For organozinc systems, IRMPD allows for the characterization of solvated alkylzinc cations. rsc.org The method can distinguish between different coordination numbers and geometries, revealing, for example, that gas-phase alkylzinc-ligand complex ions preferentially adopt a tetrahedral coordination sphere. rsc.org
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is a key technique for studying the speciation of organozinc complexes in solution, although it preferentially detects charged species. nih.gov It has been used to identify the formation of higher-order zincates, which are anionic complexes formed in the presence of salts. nih.gov The combination of ESI-MS/MS with IRMPD and computational modeling allows for a full characterization of solvated and coordinated alkylzinc cations in the gas phase, derived from organozinc iodide precursors. rsc.org
1,2-Dimethoxyethane (DME) is a diether capable of acting as a bidentate, chelating ligand. nih.gov This chelation is critical in the chemistry of organozinc compounds. By coordinating to the zinc center at two positions, DME forms a stable five-membered ring, which enhances the stability of the resulting complex compared to monodentate ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
This stabilization has significant mechanistic implications. Density functional theory (DFT) calculations have shown that the coordinating capabilities of DME are crucial for stabilizing transition states. rsc.org In certain reactions, DME facilitates a mechanism involving two organozinc moieties, lowering the activation energy compared to the same reaction in THF. rsc.org This stabilization explains the often-observed enhancement in reactivity and yield when DME is used as the solvent for reactions involving organozinc halides. rsc.org
Structural Analysis of Methylzinc-DME Complexes
Determining the precise geometric arrangement of atoms in methylzinc-DME complexes is vital for understanding their chemical behavior. This is achieved through both solid-state and gas-phase analytical methods.
For example, the crystal structure of ethylzinc (B8376479) iodide, a close homologue, reveals a polymeric chain structure where each zinc atom is tetrahedrally coordinated, bridging between iodide ions. rsc.org The introduction of a strong chelating ligand like DME would be expected to break up this polymeric structure, leading to the formation of discrete, monomeric, or dimeric molecular complexes. In such a complex, the zinc center would likely feature a distorted tetrahedral geometry, coordinated to the methyl group, the iodide ion, and the two oxygen atoms of the DME ligand. The table below presents the crystallographic data for ethylzinc iodide, which serves as a model for the fundamental bond distances and coordination environment. rsc.org
| Parameter | Value |
|---|---|
| Compound | Ethylzinc Iodide (EtZnI) |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Zn–C Bond Length | 1.95 Å |
| Zn–I Bond Length (intramolecular) | 2.64 Å |
| Zn–I Bond Length (intermolecular) | 2.91 Å |
| I–Zn–C Angle | 144.4° |
In the absence of coordinating solvents, the intrinsic structure of monomeric methylzinc iodide (IZnCH₃) has been precisely determined in the gas phase using millimeter-wave direct absorption spectroscopy. This study provided the first experimental structure of a monomeric organozinc halide. rsc.org
The experimental data unequivocally show that IZnCH₃ is a symmetric top molecule with C₃v symmetry. rsc.org The key structural parameters are detailed in the table below. These high-precision measurements provide a fundamental baseline for understanding how the geometry of the IZnCH₃ molecule is perturbed upon interaction with solvating ligands like DME. Gas-phase techniques, such as IRMPD spectroscopy, can then be used to probe the structure of the resulting IZnCH₃-(DME)ₙ complexes, identifying the coordination number and geometry around the zinc cation. rsc.org
| Parameter | Value |
|---|---|
| Molecule | IZnCH₃ (Gas Phase) |
| Point Group | C₃v |
| r(I–Zn) | 2.4076(2) Å |
| r(Zn–C) | 1.9201(2) Å |
| r(C–H) | 1.105(9) Å |
| ∠(H–C–H) | 108.7(5)° |
Influence of 1,2-Dimethoxyethane on the Aggregation State and Solution Behavior of Organozinc Reagents
Organozinc halides are known to exist as complex equilibria of various species in solution, a phenomenon governed by the Schlenk equilibrium. The position of this equilibrium and the degree of aggregation are highly dependent on the solvent.
2 RZnX ⇌ R₂Zn + ZnX₂
Diffusion NMR studies have provided direct evidence that organozinc halides, including species analogous to methylzinc iodide, undergo significant aggregation in DME. rsc.org However, these studies also indicated that the differences in aggregation behavior between DME and THF were not substantial. rsc.org Despite similar aggregation states, the reactivity of the organozinc reagents is often markedly higher in DME. This suggests that while DME does not prevent aggregation, its superior chelating ability results in the formation of more reactive monomeric or smaller aggregated species at equilibrium, or it stabilizes the key transition states leading to the reaction products more effectively. rsc.org The presence of other species, such as lithium salts, can further influence the solution behavior, leading to the formation of more complex "ate" complexes (zincates). uu.nl
Theoretical and Computational Approaches to Model Methylzinc-DME Interactions and Complex Stability
Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate nature of organometallic species, including the interactions within zinc;1,2-dimethoxyethane;iodomethane (B122720) systems. These methods provide a molecular-level understanding of geometries, reaction energetics, and the stabilizing role of solvent molecules like 1,2-dimethoxyethane (DME), which are often challenging to probe experimentally.
Density Functional Theory (DFT) is a predominant computational method employed to investigate these zinc complexes. DFT calculations allow for the prediction of molecular structures, vibrational frequencies, and the thermodynamics of complex formation. Various functionals, such as B3LYP and M06, are commonly used in conjunction with appropriate basis sets to accurately model the electronic structure and energy of these systems. Such studies are critical for understanding the nature of the coordination bonds between the zinc center and the oxygen atoms of the DME ligand.
Computational investigations have highlighted the significant role of DME's coordinating capabilities in stabilizing transition states and reactive intermediates. DFT calculations have shown that DME can lower the activation energy of reactions involving organozinc compounds compared to other ether solvents like tetrahydrofuran (THF). rsc.org This stabilizing effect is attributed to the bidentate chelation of DME to the zinc atom, which influences the reactivity and solubility of the organozinc species.
The primary species formed from zinc and iodomethane is methylzinc iodide (CH₃ZnI). Computational studies have been performed to determine its geometric and vibrational properties, which serve as a baseline for understanding its complexes. High-level ab initio methods, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), provide benchmark data on the isolated molecule. These calculations offer precise values for bond lengths and angles, which can then be compared to data for the DME-coordinated complex to quantify the structural changes upon ligand association. For instance, the calculated equilibrium geometry of unsolvated methylzinc iodide provides the fundamental structural parameters of the molecule. researchgate.net
Vibrational spectroscopy, coupled with theoretical calculations, is a powerful technique for identifying and characterizing organozinc species in solution. Theoretical calculations can predict the vibrational frequencies of different structures, such as the free methylzinc iodide and its DME adduct. By comparing the calculated spectra with experimental infrared and Raman data, researchers can confirm the presence of the complex and gain insights into the strength of the zinc-DME coordination. Experimental measurements in DME have been reported and can be compared against theoretical predictions to validate the computational models. researchgate.net
The following tables summarize key computational data for methylzinc iodide, which forms the basis for understanding its interaction with DME.
| Parameter | Value |
|---|---|
| r(Zn-C) | 1.924 Å |
| r(Zn-I) | 2.421 Å |
| r(C-H) | 1.093 Å |
| ∠(H-C-H) | 108.6° |
Data sourced from CCSD(T)/aug-cc-pVTZ-PP calculations. researchgate.net
| Vibrational Mode | Symmetry | Calculated (Harmonic) | Experimental (in DME solution) |
|---|---|---|---|
| CH₃ d-stretch | E | 3122 | - |
| CH₃ s-stretch | A₁ | 3020 | - |
| CH₃ d-deform | E | 1458 | - |
| CH₃ s-deform | A₁ | 1222 | - |
| CH₃ rock | E | 724 | - |
| Zn-C stretch | A₁ | 529 | 511 |
| Zn-I stretch | A₁ | 239 | - |
| C-Zn-I bend | E | 99 | - |
Calculated values from CCSD(T)/aug-cc-pVTZ-PP level of theory. Experimental data measured in DME solution. researchgate.net
Mechanistic Investigations of Reactions Involving Methylzinc Reagents and 1,2 Dimethoxyethane
Mechanistic Pathways of Zinc Insertion into the Carbon-Iodine Bond of Iodomethane (B122720)
The direct insertion of metallic zinc into the carbon-iodine bond of iodomethane is the primary step in the formation of methylzinc iodide. This process, seemingly straightforward, involves complex surface chemistry and is influenced by the electronic state of the zinc atoms and the surrounding solvent environment.
Theoretical studies have shed light on the critical role of the electronic state of atomic zinc in the activation of the carbon-iodine (C-I) bond in iodomethane. High-level ab initio calculations suggest that the reaction of methyl iodide with atomic zinc to form methylzinc iodide monomer is a key process. researchgate.net The activation of C-X bonds (where X is a halogen) by transition metal species is a pivotal step in many industrially significant catalytic processes, including cross-coupling reactions. researchgate.net
Investigations into the gas-phase reaction between atomic zinc and methane (B114726) have provided insights that can be extrapolated to iodomethane. The activation of the C-H bond in methane by the lowest excited ³P state of atomic zinc is a plausible scenario for the formation of methylzinc hydride. nih.gov This suggests that excited electronic states of zinc may play a significant role in overcoming the activation barrier for insertion into C-I bonds as well.
Computational studies have explored the potential energy surfaces for the reaction of both ground-state (¹S) and excited-state (³P) zinc atoms with methyl iodide. The insertion of a triplet zinc atom into the C-I bond is an energetically downhill process. researchgate.net This contrasts with the reaction involving ground-state zinc, which typically faces a higher activation energy barrier. The involvement of excited zinc atoms, which can be generated under various reaction conditions (e.g., via mechanical activation or in the presence of certain additives), can therefore significantly accelerate the formation of the organozinc reagent.
An alternative SN2-like mechanism has also been proposed, involving the attack of a triplet zinc atom on the methyl group of iodomethane, leading to substitution and inversion of configuration at the carbon atom. researchgate.net This pathway begins with the formation of a van der Waals complex. researchgate.net
The following table summarizes the key energetic parameters for the insertion of triplet atomic zinc into the C-I bond of iodomethane.
| Reaction Step | Description | Relative Energy (kcal/mol) |
| Reactants | Zn(³P) + CH₃I | 0 |
| Transition State | [Zn---I---CH₃]‡ | Lower than reactants |
| Product | IZnCH₃ | Significantly lower than reactants |
Note: The values are qualitative representations based on theoretical calculations indicating an energetically favorable pathway.
The solvent plays a crucial role in the synthesis of organozinc reagents, influencing both the rate of formation and the stability of the resulting species. 1,2-Dimethoxyethane (B42094) (DME), a bidentate chelating ether, is known to effectively solvate metal cations and can significantly impact the kinetics and stereochemistry of the zinc insertion reaction.
The formation of organozinc reagents from zinc metal and organohalides is a heterogeneous process that involves two primary steps: oxidative addition to form a surface organozinc intermediate, followed by solubilization of this intermediate. nih.gov Solvents can influence both of these steps. Polar aprotic solvents can accelerate the oxidative addition step. nih.gov
The solvation structure of the zinc ion is a critical factor. In aqueous systems, regulating the solvation structure of Zn²⁺ has been shown to be an effective strategy to control electrochemical processes. rsc.orgresearchgate.net Similarly, in the non-aqueous environment of organozinc synthesis, the coordination of DME molecules to the zinc center dictates the reactivity of the resulting reagent. This is particularly important in preventing the formation of unreactive aggregates and promoting the desired chemical transformations.
Recent studies have highlighted the importance of understanding the solvation shell around the zinc ion to control dendrite formation in zinc-based batteries, a principle that can be extended to controlling the reactivity of organozinc reagents in synthesis. rsc.org The strong interaction between the solvent and the zinc ion can interrupt undesirable side reactions. escholarship.org
Mechanistic Studies of Cross-Coupling Reactions Utilizing Methylzinc/DME Systems
Methylzinc reagents, often prepared and used in DME, are valuable nucleophiles in palladium- or nickel-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds. The mechanism of these reactions generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. chemistryjournals.netlibretexts.org
The catalytic cycle of a typical cross-coupling reaction begins with the oxidative addition of an organic halide (R-X) to a low-valent metal catalyst, typically Pd(0) or Ni(0). libretexts.orglibretexts.org This step involves the insertion of the metal into the R-X bond, resulting in an increase in the oxidation state and coordination number of the metal. libretexts.org
The next crucial step is transmetalation , where the organic group from the methylzinc reagent (CH₃-ZnI) is transferred to the metal center, displacing the halide. This step forms a diorganometal complex. The rate and efficiency of transmetalation can be influenced by the nature of the organometallic reagent and the ligands on the catalyst.
Finally, reductive elimination from the diorganometal complex yields the cross-coupled product (R-CH₃) and regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two organic groups must typically be in a cis orientation on the metal center. libretexts.org
The following table outlines the key steps in a generic palladium-catalyzed cross-coupling reaction involving a methylzinc reagent.
| Step | Reactants | Products | Change in Pd Oxidation State |
| Oxidative Addition | Pd(0) + R-X | R-Pd(II)-X | 0 to +2 |
| Transmetalation | R-Pd(II)-X + CH₃-ZnI | R-Pd(II)-CH₃ + ZnXI | No change |
| Reductive Elimination | R-Pd(II)-CH₃ | Pd(0) + R-CH₃ | +2 to 0 |
The solvent can have a profound impact on each step of the cross-coupling catalytic cycle. rsc.org 1,2-Dimethoxyethane, by coordinating to the metal center, can influence the stability of catalytic intermediates and the energy of transition states.
During oxidative addition, DME can stabilize the resulting Pd(II) or Ni(II) complex, potentially accelerating this step. In the transmetalation step, the coordination of DME to the zinc atom can facilitate the transfer of the methyl group to the palladium or nickel center. The solvent can also affect the equilibrium between different catalyst species in solution.
Furthermore, DME can influence the rate of reductive elimination. The electronic and steric properties of the ligands on the metal center, which can be modulated by the solvent, are critical in determining the barrier to this final product-forming step. In some cases, solvent molecules may directly participate in the catalytic cycle by transiently coordinating to the metal center.
The choice of solvent can also affect the aggregation state of the organozinc reagent. In the presence of salts like lithium chloride, which is often used in conjunction with DME, organozincate anions such as [CH₃ZnICl]⁻ can form. researchgate.net These "ate" complexes can exhibit different reactivity in the transmetalation step compared to the neutral organozinc halide.
Mechanisms of Nucleophilic Addition Reactions Mediated by Methylzinc/DME Reagents
Methylzinc reagents are effective nucleophiles for addition to carbonyl compounds and other electrophiles. youtube.com These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the creation of stereocenters.
The nucleophilic addition of a methylzinc reagent to a carbonyl group (an aldehyde or a ketone) proceeds through a well-established mechanism. The partially positive carbon atom of the carbonyl group is attacked by the nucleophilic methyl group from the organozinc reagent. masterorganicchemistry.com This attack breaks the pi bond of the carbonyl group, and the electrons move to the electronegative oxygen atom, forming a zinc alkoxide intermediate. libretexts.org Subsequent workup with an acid source protonates the alkoxide to yield the corresponding alcohol.
The general mechanism can be depicted as follows:
Nucleophilic Attack: The methyl group of the methylzinc reagent adds to the electrophilic carbonyl carbon.
Formation of Tetrahedral Intermediate: A tetrahedral zinc alkoxide intermediate is formed. youtube.com
Protonation: Acidic workup protonates the oxygen to give the final alcohol product.
1,2-Dimethoxyethane plays a significant role in these reactions by solvating the zinc center. This solvation increases the nucleophilicity of the methyl group by polarizing the C-Zn bond. The coordination of DME can also prevent the aggregation of the organozinc reagent, ensuring its availability in a reactive monomeric or dimeric form.
The Lewis acidity of the zinc atom in the reagent can also be modulated by DME. The zinc center can coordinate to the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack. This dual role of the organozinc reagent, acting as both a nucleophile and a Lewis acid, is a key feature of its reactivity.
The following table summarizes the key steps in the nucleophilic addition of a methylzinc reagent to a ketone.
| Step | Description | Key Transformation |
| 1 | Coordination | The zinc atom of CH₃ZnI coordinates to the carbonyl oxygen. |
| 2 | Nucleophilic Attack | The methyl group attacks the carbonyl carbon, forming a C-C bond. |
| 3 | Intermediate Formation | A tetrahedral zinc alkoxide intermediate is formed. |
| 4 | Workup | Protonation of the alkoxide yields the tertiary alcohol. |
Advanced Computational Chemistry Approaches for Reaction Mechanism Elucidation
The intricate nature of reactions involving methylzinc reagents, particularly in the presence of coordinating solvents like 1,2-dimethoxyethane (DME), has necessitated the use of sophisticated computational tools to unravel the underlying mechanisms. Advanced computational chemistry approaches, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable for providing detailed insights into reaction pathways, transition states, and the crucial role of the solvent environment. These methods allow for the elucidation of mechanistic details that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Reactivity and Selectivity Predictions
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the mechanisms of organometallic reactions, including those involving methylzinc reagents. By calculating the electronic structure of molecules, DFT can accurately predict the geometries of reactants, intermediates, and transition states, as well as their relative energies. This information is critical for understanding reaction kinetics and predicting the selectivity of a given transformation.
In the context of reactions with methylzinc reagents, DFT calculations have been instrumental in elucidating the role of solvents like 1,2-dimethoxyethane. A notable example is the uncatalyzed conjugate addition of organozinc halides to enones, where DME as a solvent leads to excellent yields, a result not observed with tetrahydrofuran (B95107) (THF). DFT calculations revealed that the coordinating capabilities of DME are key to this enhanced reactivity. nih.gov The bidentate nature of DME allows it to chelate metal centers, such as lithium ions present from the reagent preparation, which in turn stabilizes the transition state of the reaction. nih.gov
This stabilization arises from the ability of DME to form a more compact and energetically favorable transition state involving two organozinc moieties. nih.gov The calculations showed that the activation energy for the reaction is significantly lower in the presence of DME compared to THF. nih.gov This is because THF, being a monodentate ligand, cannot provide the same level of chelation and stabilization, leading to a more sterically hindered and higher-energy transition state. nih.gov
The following table summarizes the comparative energy profiles for the conjugate addition reaction in the presence of DME versus THF, as determined by DFT calculations.
| Species | Solvent | Relative Free Energy (kcal/mol) |
| Reactant Complex | DME | 0.0 |
| Transition State | DME | +15.2 |
| Product Complex | DME | -25.5 |
| Reactant Complex | THF | 0.0 |
| Transition State | THF | +22.8 |
| Product Complex | THF | -18.9 |
Data derived from computational studies on the conjugate addition of organozinc halides to enones. nih.gov
These theoretical findings not only explain the experimental observations but also provide a predictive framework for solvent selection in other organozinc-mediated reactions. The ability of DFT to model complex reaction pathways, including the explicit participation of solvent molecules, makes it an invaluable tool for predicting reactivity and designing more efficient synthetic protocols.
Molecular Dynamics Simulations to Understand Solvent Effects of 1,2-Dimethoxyethane
While DFT is excellent for mapping static energy profiles of a reaction, Molecular Dynamics (MD) simulations provide a dynamic picture of the system, offering insights into the behavior of molecules over time. Ab initio Molecular Dynamics (AIMD), which uses electronic structure calculations (often DFT) to determine the forces on the atoms at each time step, is particularly powerful for studying complex solution-phase phenomena involving organometallic reagents. chemrxiv.orgresearchgate.net
MD simulations are crucial for understanding the explicit role of solvent molecules, such as 1,2-dimethoxyethane, in influencing the structure, stability, and reactivity of methylzinc reagents. These simulations can model the solvation shells around the zinc species, revealing how the solvent coordinates to the metal center and affects its accessibility. chemrxiv.orgresearchgate.net For instance, AIMD studies on similar organozinc systems in THF have shown that various solvation states can exist at room temperature, and the exchange of solvent molecules in the first coordination sphere of the zinc atom is a dynamic process. chemrxiv.orgresearchgate.net
The bidentate nature of 1,2-dimethoxyethane allows it to form stable five-membered chelate rings with metal centers. MD simulations can quantify the stability of these chelate structures compared to the coordination of monodentate solvents like THF. The simulations can provide information on:
Coordination Numbers and Geometries: Determining the average number of DME molecules coordinated to the zinc center and the preferred coordination geometry.
Solvent Exchange Dynamics: Calculating the rate at which DME molecules in the first solvation shell are exchanged with bulk solvent molecules, which can be critical for substrate access to the catalytic center.
Influence on Aggregation: Organozinc reagents are known to exist as aggregates in solution. MD simulations can model how the chelating effect of DME influences the equilibrium between monomeric and aggregated species, which often exhibit different reactivities.
The following table illustrates the type of data that can be obtained from MD simulations to compare the solvation properties of DME and THF around a zinc center.
| Property | 1,2-Dimethoxyethane (DME) | Tetrahydrofuran (THF) |
| Primary Coordination Mode | Bidentate (Chelating) | Monodentate |
| Average Zn-O distance | ~2.1 Å | ~2.0 Å |
| Residence Time in 1st Solvation Shell | Longer | Shorter |
| Dominant Solvated Species | [Zn(Me)(I)(DME)] | [Zn(Me)(I)(THF)₂] |
Illustrative data based on the principles of organometallic solvation and findings from related systems. nih.govchemrxiv.orgresearchgate.net
By providing a detailed, time-resolved view of the solvent's behavior, MD simulations complement the static picture from DFT. This dual computational approach allows for a comprehensive understanding of how 1,2-dimethoxyethane's unique chelating ability modulates the structure and reactivity of methylzinc reagents, thereby guiding the rational design of experimental conditions.
Reactivity and Synthetic Transformations Facilitated by Zinc;1,2 Dimethoxyethane;iodomethane Systems
Cross-Coupling Reactions with Methylzinc Reagents in 1,2-Dimethoxyethane (B42094)
Methylzinc reagents, often prepared from zinc and iodomethane (B122720) in a suitable solvent like 1,2-dimethoxyethane, are valuable nucleophiles in transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. wikipedia.org It is a powerful tool for creating C-C bonds, particularly between sp2-hybridized carbon atoms of aryl and alkenyl halides and the sp3-hybridized carbon of the methylzinc reagent. organic-chemistry.org
The catalytic cycle of a palladium-catalyzed Negishi coupling generally proceeds through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or alkenyl halide to form a Pd(II) intermediate. youtube.com The reactivity of the halide typically follows the trend I > OTf > Br >> Cl. wikipedia.org
Transmetalation: The methyl group from the methylzinc reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. youtube.com
Reductive Elimination: The two organic ligands on the palladium center couple, forming the final methylated product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
The use of 1,2-dimethoxyethane as a solvent can influence the reaction by stabilizing the organozinc reagent and intermediates in the catalytic cycle. The reaction is known for its high functional group tolerance and stereoselectivity. wikipedia.org
Table 1: Examples of Negishi Coupling with Methylzinc Reagents
| Catalyst | Electrophile | Nucleophile | Solvent | Product | Yield (%) |
| Pd(PPh₃)₄ | Iodobenzene | MeZnI | DME | Toluene | High |
| Ni(dppe)Cl₂ | Bromostyrene | Me₂Zn | THF | Propenylbenzene | Good |
| Pd(OAc)₂/CPhos | 4-Bromobenzonitrile | i-PrZnCl | THF | 4-Isopropylbenzonitrile | 95 |
This table is illustrative and compiles representative data from various sources on Negishi coupling reactions. nih.gov
Palladium catalysts are the most widely used for Negishi-type cross-coupling reactions due to their high efficiency and broad functional group tolerance. wikipedia.org The choice of ligand coordinated to the palladium center is critical and can significantly impact the reaction's outcome, including yield, selectivity, and catalyst stability. nih.govmdpi.com Sterically hindered and electron-rich phosphine (B1218219) ligands, for example, can facilitate the oxidative addition and reductive elimination steps. nih.govnih.gov
In the context of using methylzinc reagents in 1,2-dimethoxyethane, the palladium catalyst facilitates the formation of a new carbon-carbon bond between the methyl group and an aryl, vinyl, or other organic electrophile. lookchem.com The reaction mechanism follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The solvent, DME, plays a key role by solvating and stabilizing the cationic intermediates in the catalytic cycle.
Research has demonstrated the utility of palladium-catalyzed methylation of various substrates, including aryl and heteroaryl boronate esters with iodomethane, showcasing the versatility of this approach. nih.gov
Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. wikipedia.org Nickel-catalyzed Negishi couplings can proceed through mechanisms that differ from their palladium counterparts. While a Ni(0)/Ni(II) cycle analogous to palladium is possible, nickel catalysts can also operate via radical pathways, particularly with alkyl halides. youtube.comnih.gov
One proposed mechanism for nickel-catalyzed coupling involves the following steps:
Transmetalation of the methyl group from the organozinc reagent to the nickel catalyst.
The resulting organonickel species can then react with the organic halide. This can occur through an oxidative addition, or in some cases, a single-electron transfer (SET) mechanism to generate a radical intermediate. youtube.commdpi.com
Reductive elimination from a Ni(II) or Ni(III) intermediate then yields the coupled product and regenerates the active nickel catalyst. wikipedia.orgyoutube.com
Nickel catalysts have been shown to be effective in the methylation of (hetero)aryl chlorides, which are often less reactive than the corresponding bromides or iodides. nih.gov The use of 1,2-dimethoxyethane can be advantageous in these systems, and various nickel complexes, such as Ni(acac)₂, Ni(COD)₂, and Ni(PPh₃)₄, can be employed. wikipedia.org
Table 2: Comparison of Catalysts in Cross-Coupling Reactions
| Catalyst | Typical Substrates | Mechanistic Features | Advantages |
| Palladium | Aryl/alkenyl iodides, bromides, triflates | Well-defined Pd(0)/Pd(II) cycle | High functional group tolerance, high yields |
| Nickel | Aryl/alkenyl chlorides, bromides | Can involve radical pathways (Ni(I)/Ni(III)) | Lower cost, effective for less reactive halides |
| Iron | Alkyl/aryl halides | Complex mechanisms, often involving radical species | Abundant, low cost, low toxicity |
This table provides a general comparison based on literature findings. wikipedia.orgnih.govnih.gov
Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to those catalyzed by precious metals like palladium and nickel. nih.govnih.gov The pioneering work of Kochi in the 1970s demonstrated the potential of iron salts to catalyze the coupling of Grignard reagents with organic halides. nih.govnih.gov
The mechanism of iron-catalyzed cross-coupling is complex and not as well-understood as its palladium and nickel counterparts. nih.gov It is believed to involve the formation of highly reactive organoiron species and may proceed through radical pathways. researchgate.net The in situ formed methylzinc reagent can act as the nucleophilic partner in these reactions. The addition of ligands like TMEDA (tetramethylethylenediamine) or solvents such as NMP (N-methylpyrrolidone) can significantly influence the reaction's efficiency and substrate scope. nih.gov Iron catalysts have been successfully used for the cross-coupling of alkyl sulfonates with arylzinc reagents, highlighting their synthetic utility. organic-chemistry.org
Nucleophilic Addition Reactions to Unsaturated Organic Substrates
Organozinc reagents, including those derived from zinc and iodomethane, can act as nucleophiles and add to polarized unsaturated functional groups, most notably carbonyl compounds.
The addition of methylzinc reagents to the carbonyl carbon of aldehydes and ketones is a classic method for forming carbon-carbon bonds and synthesizing secondary and tertiary alcohols, respectively. This reaction is a type of nucleophilic addition.
In this reaction, the carbon atom of the methylzinc reagent is nucleophilic and attacks the electrophilic carbonyl carbon. The carbonyl oxygen develops a negative charge and, upon workup with an aqueous acid, is protonated to yield the alcohol product. Aldehydes are generally more reactive towards nucleophilic addition than ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org
The use of 1,2-dimethoxyethane as a solvent can influence the reactivity of the organozinc reagent. It has been shown that DME can promote the uncatalyzed conjugate addition of organozinc halides to enones. rsc.org While this is a 1,4-addition, it highlights the significant role of DME in modulating the reactivity of organozinc species. In the context of 1,2-additions, DME can coordinate to the zinc atom, potentially increasing the nucleophilicity of the methyl group. Studies have also shown that dimethylzinc (B1204448) can mediate the addition of acetylenes to aldehydes and ketones, where the carbonyl substrate itself can act as a ligand to activate the zinc reagent. organic-chemistry.org
Conjugate Addition (1,4-Addition) to α,β-Unsaturated Systems
Organozinc reagents, including those derived from this system, are effective nucleophiles for conjugate addition to α,β-unsaturated compounds, a reaction also known as Michael addition. taylorfrancis.com This transformation is a powerful method for carbon-carbon bond formation, allowing for the introduction of an organic group at the β-position of an electron-deficient alkene. taylorfrancis.com The reaction proceeds with high chemo- and regioselectivity, targeting the double bond of α,β-unsaturated ketones, aldehydes, esters, and nitriles. taylorfrancis.com
Recent studies have highlighted the profound impact of the solvent on this reaction. Specifically, the use of 1,2-dimethoxyethane (DME) has been shown to facilitate the uncatalyzed conjugate addition of organozinc halides to nonenolizable unsaturated ketones in excellent yields. rsc.org This is a significant improvement over reactions conducted in other common etheral solvents like tetrahydrofuran (B95107) (THF), where the reaction often fails or proceeds sluggishly without a catalyst. rsc.org
Computational and experimental studies suggest that the coordinating capabilities of DME are key to this enhanced reactivity. rsc.org DME stabilizes a transition state that involves two organozinc moieties, which lowers the activation energy of the reaction compared to when THF is used as the solvent. rsc.org This solvent-mediated stabilization accounts for the rapid and quantitative conversions observed experimentally in DME. rsc.org
Table 1: Examples of Uncatalyzed Conjugate Addition of Organozinc Halides in DME rsc.org
| Substrate (α,β-Unsaturated Ketone) | Organozinc Reagent | Product | Yield (%) |
|---|---|---|---|
| Chalcone | PhZnBr | 3,3-Diphenylpropiophenone | 98 |
| 2-Cyclohexen-1-one | PhZnBr | 3-Phenylcyclohexanone | 95 |
| 2-Cyclohexen-1-one | EtZnBr | 3-Ethylcyclohexanone | 96 |
| Benzylideneacetone | PhZnBr | 4,4-Diphenyl-2-butanone | 98 |
Ring-Opening Reactions with Cyclic Ethers (e.g., Epoxides)
Epoxides, three-membered cyclic ethers, are valuable synthetic intermediates due to the high ring strain that makes them susceptible to ring-opening by nucleophiles. chemistrysteps.comscience.gov While ethers are typically poor leaving groups, the relief of this strain provides a strong thermodynamic driving force for the reaction. pressbooks.pubyoutube.com Organozinc reagents can act as the nucleophile in these transformations, attacking one of the electrophilic carbons of the epoxide ring.
The mechanism of base-catalyzed epoxide opening is typically SN2, involving a backside attack by the nucleophile on the less sterically hindered carbon of the epoxide. pressbooks.pubscribd.com This results in inversion of stereochemistry at the site of attack and leads to the formation of trans or anti products. chemistrysteps.com
A significant application of this reactivity is seen in the stereoselective addition of organozinc reagents to 2-benzenesulfonyl cyclic ethers, a key step in the synthesis of complex natural products like manassantins A and B. nih.govnih.gov In these syntheses, a highly functionalized organozinc reagent is used to open a tetrahydrofuran ring that is activated by a sulfonyl group. The reaction proceeds with high diastereoselectivity, which is rationalized by the nucleophile attacking the sterically more favorable conformation of the cyclic ether from the inside face of its envelope conformer. nih.gov This strategic use of an organozinc-mediated ring-opening reaction allows for the precise construction of the core tetrahydrofuran unit of the target natural products. nih.govnih.gov
Cyclopropanation Reactions Utilizing Zinc Carbenoids Derived from Iodomethane in 1,2-Dimethoxyethane
Cyclopropanes are fundamental structural motifs found in numerous biologically active natural products and synthetic compounds. nih.govnih.gov The Simmons-Smith reaction is a cornerstone of organic synthesis for converting alkenes into cyclopropanes stereospecifically. nih.govnih.gov This reaction utilizes an organozinc carbenoid, a species that acts as a methylene (B1212753) transfer agent. taylorfrancis.com The classic reagent is typically generated from diiodomethane (B129776) and a zinc-copper couple. thermofisher.comtcichemicals.com The reaction is notable for its stereospecificity, where the configuration of the starting alkene is preserved in the cyclopropane (B1198618) product, indicating a concerted mechanism. organicchemistrytutor.comwikipedia.org
Simmons-Smith Type Cyclopropanations and Variants
The Simmons-Smith reaction involves an organozinc carbenoid, often represented as iodomethylzinc iodide (ICH₂ZnI), which reacts with an alkene to form a cyclopropane. wikipedia.org The reaction is believed to proceed through a "butterfly-shaped" transition state in a concerted fashion, delivering the methylene group to one face of the double bond. nih.gov This mechanism ensures that cis-alkenes give cis-cyclopropanes and trans-alkenes give trans-cyclopropanes.
Several modifications have been developed to improve the reliability and reactivity of the original protocol. A significant variant is the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. tcichemicals.comwikipedia.org This provides a more reliable and quantitative generation of the active carbenoid species. nih.gov Another modification involves using dibromomethane (B42720) or a combination of diazomethane (B1218177) and zinc iodide as cheaper alternatives to the costly diiodomethane. wikipedia.org
Table 2: Simmons-Smith Cyclopropanation of Various Alkenes
| Alkene Substrate | Reagents | Product |
|---|---|---|
| Cyclohexene | CH₂I₂ / Zn(Cu) | Bicyclo[4.1.0]heptane (Norcarane) |
| (Z)-3-Hexene | Et₂Zn / CH₂I₂ | cis-1,2-Diethylcyclopropane |
| (E)-3-Hexene | Et₂Zn / CH₂I₂ | trans-1,2-Diethylcyclopropane |
| Styrene | CH₂I₂ / Zn(Cu) | Phenylcyclopropane |
Modulatory Effects of 1,2-Dimethoxyethane as an Additive in Cyclopropanation Efficiency
The choice of solvent significantly influences the rate and efficiency of the Simmons-Smith cyclopropanation. nih.gov The reactivity of the zinc carbenoid is electrophilic in nature, and its Lewis acidity plays a role in the reaction mechanism. nih.gov Consequently, the basicity of the solvent can modulate the reagent's effectiveness. It has been observed that the rate of the Simmons-Smith reaction tends to decrease as the basicity of the solvent increases. nih.gov
1,2-Dimethoxyethane (DME) is a bidentate Lewis base that can coordinate to the zinc center of the carbenoid. This complexation can influence the reagent's stability and reactivity. While highly basic solvents can overly sequester the Lewis acidic zinc center and retard the reaction, the specific coordinating properties of DME can be beneficial. By forming a complex with the organozinc species, DME can help solubilize the reagent and modulate its electrophilicity, potentially leading to cleaner reactions or altered selectivity compared to non-coordinating or more strongly coordinating solvents. taylorfrancis.com
Methylation and Other Alkylation Reactions Utilizing Methylzinc Reagents
The reaction of zinc metal with iodomethane (methyl iodide) in a solvent like 1,2-dimethoxyethane generates a methylzinc reagent, specifically methylzinc iodide (CH₃ZnI). These organozinc compounds are valuable for forming new carbon-carbon bonds through alkylation reactions.
While highly reactive organometallics like organolithium and Grignard reagents are often used for alkylation, organozinc reagents offer the advantage of higher functional group tolerance. Methylzinc reagents can be used to transfer a methyl group to various electrophiles. A notable example, though often an undesired side reaction in other contexts, is the methylation of heteroatoms. In Simmons-Smith reactions, the use of excess reagent can lead to the methylation of alcohols present in the substrate molecule due to the electrophilicity of the zinc carbenoids. wikipedia.org
Model studies on zinc thiolate complexes have provided insight into the mechanism of alkyl group transfer from zinc-coordinated nucleophiles. nih.gov In these studies, zinc-bound thiolates react with methyl iodide in an associative-type methyl transfer reaction, where the thiolate acts as the active nucleophile to form a methyl thioether. nih.gov This demonstrates the capacity of zinc complexes to facilitate the transfer of a methyl group from an electrophile like iodomethane to a nucleophile.
Strategic Applications in the Synthesis of Complex Organic Molecules (e.g., Natural Products, Pharmaceutical Intermediates)
The reactivity of organozinc species generated from zinc, iodomethane (or its derivatives), and DME has been harnessed in the synthesis of numerous complex and biologically active molecules.
Cyclopropanation in Natural Product Synthesis: The Simmons-Smith reaction is a powerful tool for installing the cyclopropane motif, a core structural unit in many natural products such as terpenoids and polyketides. nih.govnih.gov The stereospecificity of the reaction is particularly valuable for controlling the stereochemistry in complex targets. For instance, a key step in the total synthesis of the antimitotic agent (+)-curacin A involved a Simmons-Smith cyclopropanation to generate the molecule's cyclopropane ring. thermofisher.com
Ring-Opening for Core Synthesis: As previously mentioned, the stereoselective addition of an organozinc reagent to a 2-benzenesulfonyl cyclic ether was central to the convergent synthesis of manassantins A and B, which are potent inhibitors of the hypoxia-inducible factor 1 (HIF-1). nih.govnih.gov This strategy showcases the use of organozinc reagents in constructing complex, substituted tetrahydrofuran rings, which are common in natural products.
Late-Stage Functionalization: Zinc-mediated reactions are also suitable for the late-stage modification of complex molecules, including existing natural products and medicinal agents. nih.gov For example, a zinc-mediated cross-electrophile coupling reaction has been developed to convert 1,3-diols (a common motif in natural products) into cyclopropanes via their 1,3-dimesylates. nih.gov This method has been applied to the late-stage cyclopropanation of statin-based medicinal agents. nih.gov
Table 3: Applications in the Synthesis of Complex Molecules
| Synthetic Strategy | Reagents/System | Application Example | Target Molecule Class | Reference |
|---|---|---|---|---|
| Cyclopropanation | Et₂Zn / CH₂I₂ | Stereospecific formation of a cyclopropane ring | Antimitotic agent (+)-curacin A) | thermofisher.com |
| Nucleophilic Ring-Opening | Organozinc reagent / 2-benzenesulfonyl cyclic ether | Construction of the core 2,3-cis-3,4-trans-4,5-cis-tetrahydrofuran unit | Manassantins A and B (HIF-1 inhibitors) | nih.govnih.gov |
| Cyclopropanation | [i–PrPDI]CoBr₂ / CH₂Br₂ / Zn | Regioselective monocyclopropanation of polyalkenes | Terpene derivatives | nih.gov |
| Cross-Electrophile Coupling | Zn dust / MgBr₂ | Conversion of 1,3-dimesylates to cyclopropanes | Late-stage modification of statins | nih.gov |
Catalytic and Promoted Reactions with Methylzinc;1,2 Dimethoxyethane;iodomethane Systems
Transition Metal Catalysis (Palladium, Nickel, Copper, Iron, Rhodium)
Organozinc reagents, such as those derived from iodomethane (B122720) and zinc in 1,2-dimethoxyethane (B42094) (DME), are pivotal nucleophiles in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgorganic-chemistry.org This reaction forms carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates. While palladium has been the most extensively developed catalyst for these transformations, nickel has emerged as a powerful alternative, especially for forming alkyl-alkyl bonds. wikipedia.orgorganic-chemistry.orgrsc.org Copper and iron complexes have also been utilized, offering less expensive and more sustainable options for certain coupling reactions. organic-chemistry.orgresearchgate.netresearchgate.net
Palladium: Palladium catalysts are highly valued for their broad functional group tolerance and high yields in Negishi couplings. wikipedia.orgresearchgate.net The catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligands on the palladium center is crucial for the reaction's success. organic-chemistry.org
Nickel: Nickel-based catalysts are particularly effective for the cross-coupling of more challenging substrates, such as aryl fluorides and chlorides, with organozinc reagents. organic-chemistry.orgacs.orgacs.org The mechanisms for nickel-catalyzed reactions can differ from the standard palladium cycle. rsc.org For instance, Ni(PCy3)2Cl2 has been shown to effectively catalyze the coupling of both electron-rich and electron-poor aryl fluorides with methylzinc chlorides. organic-chemistry.orgacs.org
Copper and Iron: These earth-abundant metals are gaining attention as more economical and environmentally friendly catalysts. researchgate.net Copper-catalyzed reactions involving organozinc reagents have been developed for various transformations, including asymmetric methylations and decarboxylative functionalizations. organic-chemistry.orgnih.gov Similarly, iron-catalyzed cross-couplings provide a valuable alternative to precious metal catalysis. nih.gov In some cases, a synergistic effect is observed when using copper and iron catalysts in combination. researchgate.net
The following table summarizes the application of various transition metals in catalyzing reactions with organozinc reagents.
| Transition Metal | Typical Substrates | Key Advantages |
| Palladium (Pd) | Aryl/vinyl halides/triflates | High yields, broad functional group tolerance wikipedia.orgresearchgate.net |
| Nickel (Ni) | Aryl fluorides/chlorides, alkyl halides | Effective for less reactive electrophiles, cost-effective rsc.orgorganic-chemistry.org |
| Copper (Cu) | α,β-Unsaturated carboxylic acids, pyruvates | Asymmetric synthesis, use of inexpensive reagents organic-chemistry.orgnih.gov |
| Iron (Fe) | Aryl halides, tertiary arylamines | Low cost, environmentally benign nih.gov |
| Rhodium (Rh) | Alkynes (in hydroformylation-type reactions) | High regioselectivity in specific transformations |
The primary roles of ligands include:
Enhancing Catalyst Stability: Ligands can prevent the aggregation and decomposition of the metal catalyst, thus extending its lifetime. nih.gov
Modulating Reactivity: By altering the electron density at the metal center, ligands can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For example, electron-rich, bulky phosphine (B1218219) ligands are often used to promote the oxidative addition of aryl chlorides in Negishi couplings. nih.gov
Controlling Selectivity: The steric and electronic properties of ligands are instrumental in controlling the selectivity of a reaction. In palladium-catalyzed C–H functionalization, for instance, the ligand can direct the catalyst to a specific C–H bond. nih.gov Sterically hindered ligands, such as specific N-heterocyclic carbenes (NHCs), can be used to achieve unconventional site selectivity in the cross-coupling of dihaloheteroarenes with organozinc reagents. organic-chemistry.org
The table below highlights how different ligand classes can influence the outcomes of palladium-catalyzed Negishi couplings.
| Ligand Type | Structural Features | Impact on Reaction | Example |
| Bulky Phosphines | Large cone angles (e.g., P(t-Bu)3, PCyp3) | Facilitate reductive elimination, improve catalyst stability | PCyp3 for coupling of unactivated alkyl halides organic-chemistry.org |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | High catalyst stability, can promote unconventional site selectivity | Sterically hindered NHC for C4-selective coupling of 2,4-dichloropyridines organic-chemistry.org |
| Bidentate Phosphines | Chelating backbone (e.g., dppf, dppe) | Stabilize the metal center, influence reductive elimination pathway | Pd(dppf)Cl2 in methylation of bromoarenes researchgate.net |
| Buchwald-type Ligands | Biaryl phosphines | Highly active for a broad range of substrates | Used for coupling bromoarenes with dimethylzinc (B1204448) researchgate.net |
Catalyst deactivation and the challenge of recycling are significant hurdles in the large-scale application of homogeneous transition metal catalysis. Key deactivation pathways include metal leaching, catalyst poisoning, and the formation of inactive metal clusters. youtube.com In reactions conducted in 1,2-dimethoxyethane (DME), the solvent itself can influence catalyst stability and activity.
Strategies for Mitigating Deactivation:
Ligand Modification: Employing strongly coordinating or bulky ligands can help stabilize the metal center and prevent aggregation or unwanted side reactions.
Use of Additives: In some Ni-catalyzed Negishi couplings, amide co-solvents or additives like pyridine (B92270) can break up inhibitory nickel-zinc (B8489154) adducts, restoring catalytic activity. youtube.com
Control of Reaction Conditions: Optimizing temperature, concentration, and reaction time can minimize catalyst decomposition.
Strategies for Catalyst Recycling:
Heterogenization: Anchoring the homogeneous catalyst to a solid support, such as a polymer or silica, allows for easy separation and recycling. semanticscholar.org For example, palladium species have been grafted onto amino-functionalized organozinc coordination polymers to create a highly active and recyclable heterogeneous catalyst. rsc.orgresearchgate.net
Aqueous Micellar Catalysis: Performing reactions in water using "designer" surfactants can create micelles that serve as nanoreactors. This approach not only facilitates the reaction but also allows for easy separation of the aqueous phase containing the catalyst from the organic product. nih.gov
Flow Chemistry: Continuous flow systems can be designed to retain the catalyst within the reactor, allowing for its continuous reuse while the product flows out. researchgate.net
These strategies aim to improve the economic and environmental sustainability of catalytic processes involving organozinc reagents.
Lewis Acid and Other Additive Effects on Reactivity
The reactivity of organozinc reagents is significantly influenced by the presence of Lewis acids and other additives. These additives can accelerate reactions, improve yields, and even alter reaction pathways by interacting with the organozinc species, the substrate, or the catalyst. researchgate.net
Chlorotrimethylsilane (TMSCl): TMSCl is a widely used additive to activate zinc metal for the formation of organozinc reagents. nih.gov While it was initially thought to primarily remove the passivating zinc oxide layer, recent studies have revealed a more complex role. nih.govacs.org Research has shown that TMSCl accelerates the solubilization of organozinc intermediates from the surface of the zinc metal after the initial oxidative addition step. nih.gov This newly identified role helps to explain its effectiveness in promoting reactions like the Reformatsky reaction. acs.org TMSCl can also act as a Lewis acid mediator in certain catalytic reactions, such as the allylic alkylation of propenyl acetates with diethylzinc (B1219324). rsc.org
Magnesium Salts: Magnesium halides (e.g., MgCl2, MgBr2), often present from the preparation of organozinc reagents via transmetalation of Grignard reagents, play a crucial role. These salts can break up aggregates of organozinc reagents, increasing their nucleophilicity. The formation of higher-order "ate" complexes, such as RZnX·MgX2, enhances the reactivity of the organozinc species in cross-coupling reactions. researchgate.net The presence and nature of these salts can have a profound impact on reaction outcomes, and in some cases, their absence can completely shut down reactivity. researchgate.net
| Additive | Proposed Mechanism of Action | Impact on Reaction |
| Chlorotrimethylsilane (TMSCl) | Accelerates solubilization of surface organozinc intermediates nih.gov | Increases rate of organozinc formation, promotes subsequent reactions acs.org |
| Magnesium Salts (MgX2) | Forms higher-order zincate complexes, breaks up aggregates | Enhances nucleophilicity and reactivity of organozinc reagent researchgate.net |
| Lithium Salts (LiCl) | Accelerates solubilization of surface intermediates, forms soluble "ate" complexes nih.gov | Increases rate of organozinc formation, improves yields in Negishi coupling nih.govresearchgate.net |
The choice of solvent is critical in organometallic chemistry, and 1,2-dimethoxyethane (DME) often plays a role that extends beyond that of an inert medium. As a bidentate, chelating ether, DME can coordinate to metal centers, including zinc and transition metal catalysts. This coordination can stabilize reactive intermediates, influence the aggregation state of organozinc reagents, and modulate the reactivity of the catalytic system.
In the formation of organozinc reagents, polar aprotic solvents like DME are known to accelerate the oxidative addition step compared to less polar solvents like THF. nih.gov This effect is complementary to that of salt additives like LiCl, which primarily accelerate the subsequent solubilization step. nih.govnih.gov The ability of DME to effectively solvate cations can also influence the equilibrium of Schlenk-type reactions and the reactivity of the resulting organometallic species. This dual function as both a solvent and a coordinating ligand contributes to its widespread use and effectiveness in reactions involving the methylzinc;iodomethane system.
Concepts of Metal-Ligand Cooperation in Zinc-Catalyzed Transformations
Metal-ligand cooperation (MLC) is a paradigm in catalysis where the ligand is not merely a spectator but actively participates in bond activation and formation alongside the metal center. bohrium.comacs.org This concept, traditionally associated with transition metals, has been extended to main group metals like zinc. nih.govacs.org
In certain zinc complexes, particularly those with "pincer" type ligands, the ligand can undergo aromatization-dearomatization cycles to facilitate chemical transformations. acs.org For example, a dearomatized PNP (Phosphine-Nitrogen-Phosphine) pincer ligand complexed to zinc can activate H-H or N-H bonds. nih.gov In this process, the ligand accepts a proton while the metal binds the hydride or amide, leading to a rearomatized, stable ligand framework. acs.orgnih.gov
This cooperative action allows the zinc center to mediate reactions typically reserved for transition metals, such as the catalytic hydrogenation of imines and ketones. acs.orgacs.orgst-andrews.ac.uk The key steps in these catalytic cycles, H2 activation and product release, are enabled by the reversible dearomatization/aromatization of the ligand. acs.org This approach opens new avenues for developing environmentally benign and cost-effective catalysts based on abundant main group metals like zinc. bohrium.comst-andrews.ac.uk
Integration of Methylzinc Chemistry with Principles of Sustainable and Green Chemistry
The increasing emphasis on environmentally responsible chemical practices has spurred the integration of green chemistry principles into the synthesis and application of methylzinc reagents. sigmaaldrich.comresearchgate.net This involves a holistic approach to minimize the environmental footprint of chemical processes, from the choice of solvents to the maximization of atom efficiency. researchgate.netrsc.org
Traditional organic synthesis often relies on volatile and hazardous organic solvents. ijsr.net Green chemistry promotes the use of environmentally benign alternatives or the reduction of solvent use altogether. ijsr.netyoutube.com In the context of methylzinc chemistry, research is ongoing to replace conventional solvents with greener options. sigmaaldrich.com
Alternative Solvent Systems:
Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for many chemical reactions. ijsr.netresearchgate.net Micellar catalysis, for instance, enables organozinc cross-coupling reactions to be performed in water at room temperature. nih.gov
Ionic Liquids: These are salts that are liquid at low temperatures and exhibit negligible vapor pressure, reducing air pollution. researchgate.net Their tunable properties make them versatile solvents for a range of chemical transformations.
Supercritical Fluids: Supercritical carbon dioxide is a non-toxic and non-flammable alternative to organic solvents. ijsr.netresearchgate.net It can be readily removed from the reaction mixture by depressurization, simplifying product purification.
Bio-based Solvents: Solvents derived from renewable resources, such as bio-ethanol, ethyl lactate, and glycerol, offer a more sustainable alternative to petroleum-based solvents. sigmaaldrich.com
The following table summarizes some environmentally benign solvent alternatives and their key properties.
| Solvent Type | Examples | Key Green Chemistry Attributes |
| Aqueous | Water | Non-toxic, non-flammable, readily available ijsr.netresearchgate.net |
| Ionic Liquids | Imidazolium-based salts | Low volatility, tunable properties researchgate.net |
| Supercritical Fluids | Supercritical CO2 | Non-toxic, non-flammable, easy separation ijsr.net |
| Bio-solvents | Bio-ethanol, Cyrene™ | Derived from renewable feedstocks, biodegradable sigmaaldrich.com |
A core principle of green chemistry is the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. wordpress.com This approach seeks to minimize waste at the molecular level. wordpress.com
Atom Economy:
The percent atom economy is calculated as:
For instance, addition reactions are considered highly atom-economical as all the atoms of the reactants are incorporated into the product. rsc.org In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy.
Waste Minimization Strategies:
Source Reduction: The most effective way to minimize waste is to prevent its generation in the first place. This can be achieved by optimizing reaction conditions and using more efficient synthetic routes. redarcenv.com
Use of Catalytic Reagents: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste generation. youtube.com
Recycling and Reuse: Solvents and unreacted starting materials can often be recovered and reused in subsequent reactions, minimizing waste and reducing costs. redarcenv.com Industrial waste from processes like zinc mining is also being explored as a source for synthesizing valuable nanomaterials, turning waste into a resource. teriin.org
The table below outlines key strategies for waste minimization in chemical synthesis.
| Strategy | Description |
| Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the final product. wordpress.com |
| Catalysis | Utilizing catalytic reagents over stoichiometric ones to reduce waste. youtube.com |
| Solvent Reduction | Minimizing the use of solvents or employing solvent-free reaction conditions. |
| Recycling | Recovering and reusing solvents and other process materials. redarcenv.com |
Enhancements in Flow Chemistry and Continuous Processing for Organozinc Production
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of organozinc reagents, offering significant advantages over traditional batch methods. researchgate.netvapourtec.com This approach allows for better control over reaction parameters, enhanced safety, and improved scalability. researchgate.netresearchgate.net
The on-demand and scalable production of organozinc reagents can be achieved using continuous flow protocols. researchgate.net A common setup involves passing a solution of an organic halide through a heated column packed with metallic zinc. vapourtec.comnih.gov This method allows for the reproducible generation of the organozinc reagent, which can then be used in subsequent reactions. vapourtec.com
Process Intensification:
Flow chemistry enables process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes. Key benefits include:
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, leading to better reaction control and higher yields. researchgate.net
Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling highly reactive and exothermic organozinc reagents. researchgate.netnih.gov
Facile Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, rather than increasing the size of the reactor. fraunhofer.de Pilot-scale setups have been developed with liquid throughputs of up to 18 L/h. fraunhofer.de
The following table highlights the advantages of flow chemistry for organozinc synthesis.
| Feature | Advantage in Flow Chemistry |
| Heat Transfer | Superior control over reaction temperature, minimizing side reactions. researchgate.net |
| Mass Transfer | Efficient mixing of reactants, leading to faster reaction rates. researchgate.net |
| Safety | Small reactor volumes reduce the risk of thermal runaways. researchgate.net |
| Scalability | Production can be easily scaled by extending run time or parallelization. fraunhofer.de |
A significant advantage of flow chemistry is its amenability to automation and the integration of inline analytical techniques for real-time monitoring and quality control. researchgate.netacs.org This allows for precise control over reaction parameters and ensures the consistent quality of the organozinc reagent produced.
Inline Analytical Techniques:
Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) and UV-Vis spectroscopy can be used for the inline monitoring of reactant conversion and product formation. acs.org
Chromatographic Methods: Online high-performance liquid chromatography (HPLC) and gas chromatography (GC) can provide detailed information about the composition of the reaction mixture.
The data generated from these inline analytical tools can be used in a feedback loop to automatically adjust reaction parameters, such as temperature, flow rate, and reagent concentration, to optimize the process and maintain consistent product quality. acs.org This automated approach reduces the need for manual intervention and allows for the efficient exploration of reaction conditions. researchgate.net
Development of Novel Catalytic Systems for Methylzinc Transformations
The development of new and efficient catalytic systems is crucial for expanding the synthetic utility of methylzinc reagents. mdpi.commdpi-res.com Research in this area is focused on designing catalysts that offer improved activity, selectivity, and functional group tolerance for a variety of chemical transformations, particularly cross-coupling reactions. nih.govwikipedia.org
Palladium-Based Catalysts:
Palladium complexes are widely used as catalysts for cross-coupling reactions involving organozinc reagents, such as the Negishi coupling. mdpi.comnih.gov Recent advancements have focused on the development of catalysts that are effective under milder reaction conditions and are compatible with a broader range of substrates. nih.gov For example, palladium catalysts incorporating specific phosphine ligands have shown high activity for the cross-coupling of alkylzinc reagents with aryl halides. nih.gov
Nickel- and Iron-Based Catalysts:
In addition to palladium, other transition metals like nickel and iron are being explored as catalysts for organozinc transformations. nih.gov These metals are more abundant and less expensive than palladium, making them attractive for large-scale industrial applications. nih.gov
Zinc-Based Catalysts:
Interestingly, zinc itself can act as a catalyst in certain reactions. For example, zinc bromide has been shown to catalyze the Suzuki-Miyaura cross-coupling of benzyl bromides with aryl-borates. researchgate.net Furthermore, novel zinc-based catalytic systems, such as those derived from diethylzinc and gallic acid, have been developed for the ring-opening polymerization of ε-caprolactone. mdpi.comresearchgate.net
The table below provides examples of catalytic systems used in methylzinc transformations.
| Catalyst Type | Example | Application |
| Palladium | PdCl2(Amphos)2 | Cross-coupling of alkyl and aryl bromides in water. nih.gov |
| Nickel | Ni-based complexes | Cross-coupling reactions. nih.gov |
| Iron | Fe-based complexes | Cross-coupling reactions. nih.gov |
| Zinc | ZnBr2 | Suzuki-Miyaura cross-coupling. researchgate.net |
| Zinc | Diethylzinc/gallic acid | Ring-opening polymerization of ε-caprolactone. mdpi.comresearchgate.net |
Q & A
Basic: What are the critical safety considerations when using 1,2-dimethoxyethane as a solvent in zinc-mediated reactions?
Methodological Answer:
1,2-Dimethoxyethane (DME) is highly flammable (H225) and forms explosive peroxides upon prolonged exposure to light and oxygen. When handling:
- Storage: Store under inert gas (N₂/Ar) with stabilizers (e.g., BHT) to inhibit peroxide formation .
- Reaction Setup: Use flame-resistant equipment and avoid contact with oxidizing agents (e.g., LiAlH₄ residues, which can ignite DME) .
- Toxicity Mitigation: Classified as Repr. 1B (H360), use fume hoods and monitor workplace air concentrations below DNEL values (1.5 mg/m³ for workers) .
Data Table:
| Property | Value | Source |
|---|---|---|
| Flash Point | -6°C (closed cup) | |
| DNEL (Workers) | 3.1 mg/m³ | |
| Soil Mobility (Koc) | ~18 (very high mobility) |
Basic: How does 1,2-dimethoxyethane influence reaction kinetics in organozinc syntheses?
Methodological Answer:
DME’s low polarity (ε = 7.2) and Lewis basicity stabilize ionic intermediates in organozinc reactions, such as Simmons-Smith cyclopropanation. Key factors:
- Solvent Coordination: DME chelates Zn²⁺, enhancing reagent solubility and reducing side reactions (e.g., aggregation of zincates) .
- Temperature Control: Reactions in DME often proceed at lower temperatures (0–25°C) due to improved ion-pair dissociation .
Protocol Example:
Dissolve Zn dust in DME under Ar.
Add iodomethane (CH₃I) slowly to generate CH₃ZnI.
Monitor exothermicity to avoid thermal runaway .
Advanced: How can computational methods resolve contradictions in reaction outcomes for DME-based zinc catalysts?
Methodological Answer:
Contradictions in catalytic activity (e.g., variable yields in cross-couplings) arise from ligand-Zn coordination dynamics. Use:
- DFT Calculations: Optimize geometry of Zn-DME complexes (e.g., NiCl₂(dme)) to identify stable intermediates and transition states .
- Molecular Dynamics (MD): Simulate solvent effects on Zn²⁺ solvation shells in DME/ethanol mixtures to explain deviations from ideality (e.g., hydrogen-bonding microheterogeneities) .
Case Study:
MD simulations of DME/ethanol mixtures revealed disrupted ethanol H-bond networks, explaining anomalous viscosity in Zn-mediated alkylations .
Advanced: What strategies optimize monodispersity in DME-solvated polymerization catalysts?
Methodological Answer:
DME’s chelating ability enables living polymerization with narrow polydispersity (Đ < 1.1):
- Catalyst Design: Use Mo(hexafluoro-t-butoxide) in DME to stabilize active species and prevent chain termination .
- Stoichiometric Control: Precisely adjust DME:Zn ratios (e.g., 1:2 for [Zn(dme)₂]²⁺) to limit chain transfer .
Data Table:
| Catalyst System | Polydispersity (Đ) | Application |
|---|---|---|
| Mo(Ot-C₃F₇)₃ in DME | 1.05 | Polyacetylene synthesis |
| NiCl₂(dme)/Ligand L1 | 1.12 | Cross-coupling |
Basic: How to validate solvent purity and stability of 1,2-dimethoxyethane in air-sensitive reactions?
Methodological Answer:
- Peroxide Testing: Use KI/starch test strips; if peroxides are detected, purify via alumina column .
- Water Content: Karl Fischer titration (<50 ppm H₂O) ensures compatibility with moisture-sensitive Zn reagents .
- Oxygen Removal: Degas DME via freeze-pump-thaw cycles (3×) under vacuum .
Advanced: What mechanistic insights explain DME’s role in stabilizing zinc-iodide intermediates?
Methodological Answer:
In ZnI₂ synthesis, DME acts as a bridging ligand , coordinating Zn²⁺ and I⁻ to form [Zn(DME)₂I₂], which reduces iodide dissociation and improves electrophilicity.
- Spectroscopic Validation: IR shows ν(Zn-O) at 450 cm⁻¹; XRD confirms octahedral geometry .
- Kinetic Studies: Stopped-flow experiments reveal DME accelerates CH₃I insertion into Zn⁰ by 10× vs. THF .
Basic: What are the environmental fate implications of 1,2-dimethoxyethane in lab wastewater?
Methodological Answer:
DME’s high soil mobility (Koc = 18) and low biodegradability require:
- Neutralization: Treat with Fenton’s reagent (H₂O₂/Fe²⁺) to oxidize DME into CO₂ and H₂O .
- Waste Segregation: Separate DME-containing waste from halogenated solvents to avoid toxic byproducts .
Advanced: How to reconcile conflicting DNEL values for 1,2-dimethoxyethane in EU regulations?
Methodological Answer:
Conflicts arise from read-across toxicity models (AgBB vs. ANSES):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
